molecular formula C7H5BrF2O B1272163 5-Bromo-2,3-difluoroanisole CAS No. 261762-35-0

5-Bromo-2,3-difluoroanisole

Cat. No.: B1272163
CAS No.: 261762-35-0
M. Wt: 223.01 g/mol
InChI Key: UDTVFZBQFYOZST-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-1,2-difluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTVFZBQFYOZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378340
Record name 5-Bromo-2,3-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-35-0
Record name 5-Bromo-1,2-difluoro-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2-difluoro-3-methoxybenzene
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Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-difluoroanisole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.

    Oxidation Reactions: Products may include oxidized derivatives such as phenols or quinones.

    Reduction Reactions: Reduced products may include dehalogenated or hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoroanisole involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms contribute to its reactivity and ability to form stable intermediates during chemical reactions. These interactions can influence various biochemical processes, making it a valuable tool in research and development .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 5-Bromo-1,2-difluoro-3-methoxybenzene
  • Molecular Formula : C₇H₅BrF₂O
  • Molecular Weight : 223.02 g/mol (corrected value; earlier sources erroneously reported 231.02 g/mol) .
  • CAS Registry Number : 261762-35-0 .
  • Physical Properties :
    • Melting Point: 33–36°C (Thermo Scientific data) .
    • Boiling Point: 182°C .
    • Appearance: Colorless liquid or crystalline solid .

Applications
Primarily used as a reagent in organic synthesis, particularly in pharmaceuticals (e.g., arylpyrazole-based glucocorticoid receptor agonists) and materials science. Its bromine atom serves as a reactive site for cross-coupling reactions, while fluorine and methoxy groups modulate electronic and steric effects .

Synthesis
Prepared via bromination of 2,3-difluoroanisole in solvents like chlorobenzene or dichloromethane at ambient or elevated temperatures .

Comparison with Structural Analogs

Structural Isomers of Bromo-Difluoroanisole

Key analogs differ in substituent positions, affecting reactivity and physical properties:

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-2,3-difluoroanisole 261762-35-0 Br (5), F (1,2), OCH₃ (3) 223.02 Pharmaceutical intermediates
4-Bromo-3,5-difluoroanisole 202865-61-0 Br (4), F (3,5), OCH₃ (1) 223.02 High-cost specialty chemical ($13,200/EA)
6-Bromo-2,3-difluoroanisole 888318-22-7 Br (6), F (2,3), OCH₃ (1) 223.02 Limited commercial availability
4-Bromo-2,5-difluoroanisole 202865-60-9 Br (4), F (2,5), OCH₃ (3) 223.02 Research-grade reagent

Key Observations :

  • Electronic Effects : The methoxy group (electron-donating) and halogens (electron-withdrawing) create distinct electronic environments. For example, in this compound, fluorine at positions 1 and 2 directs electrophilic substitution to the para position relative to bromine .
  • Steric Effects : Ortho-fluorine substituents in this compound increase steric hindrance compared to meta-substituted analogs like 4-Bromo-3,5-difluoroanisole .

Functional Group Variants

  • electron-donating methoxy) .
  • 5-Bromo-2,3-difluorophenol (CAS 186590-26-1): Lacks the methoxy group, increasing acidity (pKa ~8–10) compared to anisole derivatives .

Research and Industrial Relevance

  • Pharmaceutical Synthesis : this compound is critical in synthesizing anti-inflammatory agents via Suzuki-Miyaura couplings .
  • Material Science : Fluorinated anisoles contribute to liquid crystal and polymer development due to their stability and low polarizability .

Biological Activity

5-Bromo-2,3-difluoroanisole (C7H5BrF2O) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C7H5BrF2O
  • Molecular Weight: 223.01 g/mol
  • CAS Number: 261762-35-0

This compound exhibits its biological activity primarily through its interactions with specific enzymes and proteins. Notably, it has been identified as an inhibitor of cyclin-dependent kinases (CDKs) and p38 MAP kinase, which are crucial for regulating the cell cycle and inflammatory responses, respectively.

Target Enzymes:

  • Cyclin-Dependent Kinases (CDKs): Inhibition leads to cell cycle arrest and reduced cell proliferation.
  • p38 MAP Kinase: Inhibition modulates inflammatory responses by decreasing pro-inflammatory cytokine production.

Biological Effects

The compound's inhibition of CDKs and p38 MAP kinase suggests several biological effects:

  • Cell Cycle Regulation:
    • Induces cell cycle arrest in various cell types.
    • Alters gene expression related to cellular proliferation.
  • Inflammatory Response Modulation:
    • Reduces the production of inflammatory cytokines.
    • Impacts signaling pathways involved in inflammation.

In Vitro Studies:

Research indicates that this compound can effectively inhibit CDK activity in cultured cells. The compound's potency varies with dosage, showing significant effects at lower concentrations while exhibiting potential toxicity at higher doses.

In Vivo Studies:

Animal model studies have demonstrated the compound's ability to modulate inflammatory responses. For instance, administration of this compound resulted in decreased levels of inflammatory markers in models of induced inflammation.

Case Studies

  • Study on Cell Proliferation:
    • Objective: To assess the impact of this compound on cancer cell lines.
    • Findings: The compound significantly reduced proliferation rates in breast cancer cell lines through CDK inhibition.
  • Inflammation Model Study:
    • Objective: To evaluate the anti-inflammatory effects in a murine model.
    • Findings: Treatment with this compound led to a marked decrease in pro-inflammatory cytokines compared to control groups.

Dosage and Administration

The dosage of this compound is critical for its efficacy and safety. In laboratory settings:

  • Low Doses: Effective inhibition of target enzymes with minimal toxicity.
  • High Doses: Potential adverse effects such as skin and eye irritation have been noted.

Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites that may also exhibit biological activity. Understanding these metabolic pathways is essential for predicting the compound's pharmacokinetics and therapeutic potential.

Transport and Distribution

This compound is transported across cell membranes via organic anion transporters, allowing it to exert its effects within cellular compartments such as the nucleus and mitochondria.

Summary Table of Biological Activities

Biological ActivityMechanism of ActionObserved Effects
CDK InhibitionPrevents substrate interactionCell cycle arrest
p38 MAP Kinase InhibitionAlters downstream signaling pathwaysReduced inflammatory cytokine production
Anti-proliferativeInduces apoptosis in cancer cellsDecreased proliferation rates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.